Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate
Description
Properties
IUPAC Name |
methyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-8(11(16)18-4)5-6-9(10)14/h5-7H,14H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCNNIGCGMKFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound features two amino substituents on a benzoate core: a free amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. The synthetic approach typically involves:
- Starting from methyl 3-amino-4-nitrobenzoate or methyl 3-hydroxy-4-nitrobenzoate derivatives.
- Introduction of the Boc protecting group on the amino substituent.
- Reduction of the nitro group to the amino group.
- Esterification or maintenance of the methyl ester functionality.
Boc Protection of Amino Group
The Boc protection is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. The reaction is often conducted in solvents like tetrahydrofuran (THF) at low temperatures (0 °C) to control the reaction rate and avoid side reactions.
- To a solution of the amino-substituted benzoate in THF, Boc2O is added dropwise with catalytic DMAP.
- The mixture is stirred at 0 °C for 2 hours.
- The reaction mixture is then diluted with water and extracted with ethyl acetate.
- The organic layer is washed with aqueous citric acid, water, and brine, then dried and concentrated to yield the Boc-protected intermediate.
Reduction of Nitro Group to Amino Group
If the starting material contains a nitro group (e.g., methyl 3-nitro-4-(Boc-amino)benzoate), selective reduction is required to convert the nitro group to an amino group without affecting the Boc protection or ester functionality.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
- Use of Raney nickel as a catalyst under hydrogen atmosphere.
- Chemical reducing agents like sodium borohydride (NaBH4) in the presence of catalysts.
The reduction is typically carried out in solvents such as ethyl acetate, methanol, or tetrahydrofuran at room temperature or slightly elevated temperatures.
Alternative Synthetic Route via O-Alkylation and Hydrolysis
An alternative method involves the synthesis of related O-alkylated intermediates which are subsequently hydrolyzed to yield the target compound.
- O-Alkylation of methyl 4-nitro-3-hydroxybenzoate with tert-butyl (3-bromopropyl)carbamate in the presence of potassium carbonate and N,N-dimethylformamide (DMF).
- The resulting methyl 4-nitro-3-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate is then subjected to ester hydrolysis using sodium hydroxide in methanol and tetrahydrofuran.
- Subsequent reduction of the nitro group to the amino group yields the desired methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate.
Reaction Conditions and Yields
Analytical and Purification Notes
- The Boc-protected intermediates and final products are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- Extraction and washing steps are critical to remove impurities such as unreacted starting materials, side products, and catalysts.
- Purification is often achieved by recrystallization or column chromatography depending on the scale and purity requirements.
Summary of Research Findings
- The Boc protection step is well-established and efficient, providing high yields and selectivity.
- Reduction of nitro groups under mild catalytic hydrogenation conditions preserves the Boc group and ester functionality, enabling clean conversion to the amino derivative.
- O-alkylation routes provide alternative pathways but may result in lower yields and require careful control of reaction conditions.
- The choice of solvents, bases, and catalysts significantly influences the reaction outcome and purity of the final compound.
- The synthetic methods are scalable and reproducible, suitable for laboratory and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Common reagents include TFA, HCl, and other strong acids.
Major Products Formed
Substitution Reactions: Products typically include substituted benzoate esters.
Deprotection Reactions: The major product is the free amine derivative of the benzoate ester.
Scientific Research Applications
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate primarily involves its ability to undergo deprotection reactions to yield free amine groups. These free amine groups can then participate in further chemical reactions, such as forming peptide bonds in the synthesis of peptides and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, highlighting differences in substituents, synthetic yields, physical properties, and applications:
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity and Stability: The Boc-protected amino group in the target compound offers superior stability during synthetic steps compared to benzyloxy or sec-butoxy analogs, which require additional deprotection steps . Hydrochloride salts (e.g., methyl 4-amino-3-(tert-butyl)benzoate hydrochloride) exhibit enhanced aqueous solubility, advantageous for biological assays .
Synthetic Yields: Methyl 4-amino-3-(benzyloxy)benzoate achieves a high yield (93%) due to efficient nitro reduction and benzyloxy group retention . In contrast, Boc-protected derivatives (e.g., compound 3t) show moderate yields (~55%), likely due to steric challenges during protection .
Biological Relevance: Compounds with Boc-protected amino groups (e.g., methyl 4-amino-3-(2-((tert-butoxycarbonyl)amino)-1-phenylethoxy)benzoate) demonstrate potent activity against bacterial DNA gyrase, highlighting the Boc group’s role in target binding . Benzyloxy-substituted analogs (e.g., 4b) are preferred for antifungal applications, as the benzyl group may enhance membrane penetration .
Physical Properties :
- Boc-protected derivatives generally form stable solids (e.g., compound 3t: mp 154–156°C), whereas hydrochloride salts (e.g., ) are hygroscopic and require controlled storage .
Biological Activity
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, also known by its CAS number 1298108-48-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C13H18N2O4
- Molecular Weight : 266.29 g/mol
- CAS Number : 1298108-48-1
This compound is primarily studied for its role as an inhibitor of bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription. The inhibition of these enzymes can lead to bacterial cell death, making this compound a candidate for antibacterial applications.
Antibacterial Properties
Recent research has highlighted the antibacterial activity of this compound against various strains of bacteria. In studies assessing its efficacy, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.25 |
| Enterococcus faecalis | <0.03125 |
| Klebsiella pneumoniae | 1–4 |
| Acinetobacter baumannii | 1–4 |
These minimal inhibitory concentrations (MICs) indicate that the compound is effective at low concentrations, which is promising for its potential use in treating infections caused by multidrug-resistant (MDR) pathogens .
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with vancomycin-intermediate Staphylococcus aureus showed that treatment with this compound resulted in significant reductions in bacterial load, suggesting effective in vivo antibacterial activity .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound functions by stabilizing the DNA-enzyme complex during replication, thereby preventing the normal function of topoisomerases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound has favorable solubility and metabolic stability, which are essential for effective drug formulation. However, detailed toxicological assessments are still required to establish safety profiles.
Q & A
Q. What are the common synthetic routes for Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves sequential Boc protection and esterification. For example, Gu·HCl-catalyzed Boc protection of methyl 4-amino-3-aminobenzoate with (Boc)₂O in ethanol at 45°C for 40 minutes achieves 83% yield . Critical parameters include temperature control (to avoid premature deprotection) and solvent choice (ethanol for solubility vs. EtOAc/hexanes for purification). Side reactions like over-Boc protection or ester hydrolysis require monitoring via TLC .
Q. How is the compound characterized, and what spectroscopic markers confirm its structure?
- Methodological Answer : Key characterization tools:
- ¹H NMR : Distinct signals at δ 1.41 ppm (Boc tert-butyl group), δ 3.74 ppm (methyl ester), and aromatic protons (δ 7.83, 7.56 ppm) .
- ¹³C NMR : Peaks at δ 167.0 ppm (ester carbonyl), δ 154.2 ppm (Boc carbonyl), and δ 80.5 ppm (Boc tert-butyl carbon) .
- HPLC-MS : To confirm purity (>95%) and molecular weight (calculated for C₁₃H₁₇N₂O₄: 265.12 g/mol).
Q. What is the role of the Boc group in this compound’s reactivity?
- Methodological Answer : The Boc group protects the secondary amine during multi-step syntheses (e.g., peptide couplings or functionalization at the aromatic ring). Deprotection under acidic conditions (e.g., TFA/DCM) regenerates the free amine for downstream reactions .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions during Boc protection of the secondary amine?
Q. What strategies resolve solubility challenges during purification of this compound?
Q. How to address contradictory NMR data when substituents alter aromatic proton splitting patterns?
- Methodological Answer : Substituent electronic effects (e.g., electron-withdrawing Boc groups) deshield adjacent protons, causing downfield shifts. Compare with analogs like methyl 4-amino-3-(3,3-dimethylbut-1-yn-1-yl)benzoate (δ 7.83–6.58 ppm vs. δ 7.56–6.76 ppm in the target compound) to validate assignments .
Q. What applications exist for this compound in drug delivery systems?
Q. How is this compound utilized in radioligand synthesis for PET imaging?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
